3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylazetidine-1-sulfonamide
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Overview
Description
The compound “3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylazetidine-1-sulfonamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen . It also contains an oxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen in the ring . The presence of an azetidine ring, which is a four-membered cyclic amine, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom, can also be inferred from the name .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of various functional groups and heterocycles suggests that it could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Properties such as solubility, melting point, boiling point, and stability could be predicted using computational chemistry methods .Scientific Research Applications
Synthesis and Chemical Applications
This compound is part of a family of chemicals used in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and materials. For example, the synthesis of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates mediated by a copper/silver system is an example of using related compounds in creating biologically active molecules (Li & Liu, 2014). This synthetic protocol provides expedient access to a series of products via a cascade of reactions, illustrating the compound's role in facilitating complex chemical transformations.
Biological Activities
The compound is part of sulfonamide hybrids, which are known for their wide range of biological activities. Sulfonamide compounds, including hybrids with various pharmaceutically active heterocyclic moieties, have been explored for their antibacterial, antifungal, anti-inflammatory, and anticancer properties (Ghomashi et al., 2022). These hybrids represent a significant area of research for developing new therapeutic agents.
Material Science and Corrosion Inhibition
In the context of materials science, related sulfonamide compounds have been tested as inhibitors for metal corrosion, demonstrating the potential of these molecules in protecting metals from corrosive environments (Sappani & Karthikeyan, 2014). The study on 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid and its analogs as potential inhibitors for mild steel corrosion in sulfuric acid medium is an example of applying these compounds in industrial applications.
Antimicrobial and Antitumor Applications
Further, the exploration of sulfonamide-based compounds in antimicrobial and antitumor applications highlights the versatility and potential of this chemical class in addressing various health challenges. The development of novel 1,2,4-oxadiazolo sulfonamides with significant analgesic and anti-inflammatory activities demonstrates the therapeutic potential of these compounds (Bhargavi et al., 2018). These findings underscore the importance of such compounds in medicinal chemistry for discovering new drugs with desirable pharmacological profiles.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-14(2)20(16,17)15-6-8(7-15)11-12-10(13-19-11)9-4-3-5-18-9/h3-5,8H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDAVRYBLDISIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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